p-Hydroxyketorolac

Pharmacokinetics Drug metabolism NSAID pharmacology

Select p-Hydroxyketorolac as your dedicated metabolite reference standard. Unlike parent ketorolac or other NSAID analogs, this compound is the unique pharmacologically inactive p-hydroxy metabolite formed exclusively via CYP2C8/2C9 oxidation. At just 1.5–1.9% of ketorolac AUC in plasma, accurate quantification demands a high-purity, chromatographically distinct reference material validated for low-concentration linearity (LLOQ 0.5 mg/L). Essential for ANDA/DMF impurity profiling, enantioselective HPLC/LC-MS/MS method validation, and CYP2C enzyme activity assays. Supplied with full characterization data (COA, HNMR, MS, HPLC).

Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
CAS No. 111930-01-9
Cat. No. B119894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxyketorolac
CAS111930-01-9
Synonyms2,3-Dihydro-5-(4-hydroxybenzoyl)-1H-pyrrolizine-1-carboxylic Acid;  (+/-)-p-Hydroxyketorolac;  p-Hydroxyketorolac; 
Molecular FormulaC15H13NO4
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESC1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O
InChIInChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20)
InChIKeyPIQMOWBWPFGZMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Hydroxyketorolac (CAS 111930-01-9): Analytical Reference Standard for Ketorolac Metabolite Quantification and Impurity Profiling


p-Hydroxyketorolac (4-Hydroxy Ketorolac, CAS 111930-01-9, molecular formula C15H13NO4, molecular weight 271.27 g/mol) is the primary hydroxylated metabolite of the nonsteroidal anti-inflammatory drug (NSAID) ketorolac tromethamine [1]. This compound is classified within the aryl-phenylketone structural class and is characterized by the addition of a hydroxyl group at the para position of the benzoyl ring relative to the parent drug structure [2]. In humans, p-hydroxyketorolac is formed via oxidation mediated predominantly by cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9 .

Why p-Hydroxyketorolac Cannot Be Substituted with Ketorolac or Other NSAID Analogs in Analytical and Pharmacokinetic Workflows


p-Hydroxyketorolac cannot be substituted with ketorolac or structurally related NSAID analogs (e.g., tolmetin, indomethacin) in analytical and pharmacokinetic applications due to its unique metabolic identity as a pharmacologically inactive metabolite of ketorolac [1]. In human plasma, p-hydroxyketorolac accounts for less than 4% of total drug-related circulating material relative to ketorolac (AUC ratio PHK/K × 100 = 1.5–1.9%), requiring a dedicated analytical reference standard with distinct chromatographic retention properties and calibration ranges for accurate quantification [2]. The compound exhibits an HPLC retention time of 2.2 minutes under enantioselective conditions and was not enantiomerically resolved, unlike ketorolac enantiomers, establishing it as a chromatographically distinct entity unsuitable for generic substitution in validated bioanalytical methods [3].

p-Hydroxyketorolac (111930-01-9) Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


p-Hydroxyketorolac as Pharmacologically Inactive Metabolite: COX Inhibitory Activity Comparison with Ketorolac

p-Hydroxyketorolac is documented as the pharmacologically inactive metabolite of ketorolac, in contrast to the parent compound which possesses potent cyclooxygenase (COX) inhibitory and analgesic activity [1]. The absence of COX inhibitory activity in p-hydroxyketorolac has been established through both in vitro enzyme assays and clinical pharmacokinetic studies [2].

Pharmacokinetics Drug metabolism NSAID pharmacology

Plasma Exposure Comparison: AUC Ratio of p-Hydroxyketorolac Relative to Ketorolac

The circulating plasma concentration of p-hydroxyketorolac is substantially lower than that of the parent drug ketorolac. In a clinical pharmacokinetic study of 12 healthy male volunteers receiving 30 mg oral and intramuscular ketorolac tromethamine doses, the area under the curve (AUC) ratio of p-hydroxyketorolac to ketorolac (PHK/K × 100) was 1.9% for oral administration and 1.5% for intramuscular administration [1]. Virtually all drug-related material circulating in plasma exists as unchanged ketorolac (>96%) [2].

Clinical pharmacokinetics Bioavailability Metabolite profiling

Urinary Excretion Profile: p-Hydroxyketorolac Versus Ketorolac and Glucuronide Conjugates

p-Hydroxyketorolac constitutes a quantifiable but minor fraction of the urinary excretion profile of ketorolac. In humans, approximately 90% of the administered dose is excreted in urine. Of the drug-related material recovered from urine, ketorolac accounts for approximately 60%, p-hydroxyketorolac for approximately 12%, and polar glucuronide conjugates of ketorolac for the remaining 28% [1].

Drug excretion Metabolic fate Renal clearance

Chromatographic Differentiation: HPLC Retention Time and Enantiomeric Resolution Properties

p-Hydroxyketorolac exhibits distinct chromatographic behavior compared to ketorolac enantiomers under enantioselective HPLC conditions. In a validated enantioselective LC-UV method using an α1-acid glycoprotein chiral stationary phase, p-hydroxyketorolac eluted with a retention time of 2.2 minutes and was not resolved enantiomerically, whereas ketorolac enantiomers were baseline-resolved with longer retention times [1]. The assay demonstrated linearity over the range 0.5–10 mg/L with precision <5% C.V. for p-hydroxyketorolac quantification [1].

Analytical chemistry Chromatography Method validation

CYP450-Mediated Formation: Enzymatic Pathway Specificity Compared to Other Ketorolac Metabolites

p-Hydroxyketorolac is formed from ketorolac via specific cytochrome P450 (CYP) isozyme-mediated oxidation, predominantly involving CYP2C8 and CYP2C9 enzymes . This is distinct from the glucuronidation pathway that generates polar glucuronide conjugates, which account for approximately 28% of urinary drug-related material [1]. No other pharmacologically relevant oxidative metabolites of ketorolac have been identified in humans [2].

Drug metabolism Cytochrome P450 Enzymology

Regulatory Reference Standard Classification: p-Hydroxyketorolac as a Pharmacopeial Impurity Standard

p-Hydroxyketorolac is classified and supplied as an impurity reference standard for ketorolac active pharmaceutical ingredient (API) analysis, with traceability available against pharmacopeial standards such as United States Pharmacopeia (USP) or European Pharmacopoeia (EP) [1]. Commercial suppliers provide this compound with full characterization data compliant with regulatory guidelines, including Certificate of Analysis (COA), HNMR, MS, and HPLC documentation, with typical purity specifications of ≥95% by HPLC . This contrasts with ketorolac API reference standards, which are intended for potency and purity determination of the active drug substance rather than impurity profiling .

Pharmaceutical analysis Regulatory compliance Quality control

p-Hydroxyketorolac (111930-01-9) Validated Research and Industrial Application Scenarios


Bioanalytical Method Development and Validation for Ketorolac Pharmacokinetic Studies

p-Hydroxyketorolac is required as a metabolite reference standard in the development and validation of HPLC, LC-MS/MS, and enantioselective chromatographic methods for quantifying ketorolac and its metabolites in human plasma and urine [1]. Given that p-hydroxyketorolac circulates at only 1.5–1.9% of ketorolac AUC [1] and constitutes approximately 12% of urinary drug-related material [2], accurate quantification demands a certified reference standard with validated linear range extending to low concentrations (e.g., 0.5 mg/L LLOQ) [3].

Pharmaceutical Impurity Profiling and Quality Control of Ketorolac Drug Products

In pharmaceutical manufacturing and quality control, p-hydroxyketorolac serves as a specified impurity reference standard for ketorolac tromethamine API and finished drug products [1]. Regulatory submissions including ANDA and DMF require impurity profiling with authentic reference standards that provide traceability to USP or EP monographs [2]. The compound is supplied with comprehensive characterization data (COA, HNMR, MS, HPLC) at ≥95% purity to support method validation and stability studies [3].

CYP2C8/CYP2C9 Enzyme Activity Assessment in Drug Metabolism Studies

p-Hydroxyketorolac is specifically formed from ketorolac via CYP2C8 and CYP2C9-mediated oxidation [1], making it a functional probe metabolite for in vitro studies assessing CYP2C enzyme activity, drug-drug interaction potential, and pharmacogenetic variation in NSAID metabolism. Unlike ketorolac glucuronide conjugates (formed via UGT pathways), p-hydroxyketorolac provides a specific readout of CYP2C-mediated oxidative metabolism [2].

Forensic Toxicology and Doping Control Analysis

In forensic and anti-doping laboratories, p-hydroxyketorolac reference material is essential for confirming ketorolac administration via metabolite identification in urine samples. The established urinary excretion profile showing 12% p-hydroxyketorolac alongside 60% unchanged ketorolac [1] provides validated reference data for interpretation of analytical findings and establishing detection windows in human subjects.

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